molecular formula C18H23N5O2 B2359563 1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1797974-75-4

1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B2359563
CAS RN: 1797974-75-4
M. Wt: 341.415
InChI Key: NRERRNDWTWXKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein kinase, making it a valuable tool for investigating the role of this kinase in various biological processes.

Scientific Research Applications

Conformational and Tautomeric Control

One area of research explores the conformational equilibrium and tautomerism in compounds closely related to the query chemical, demonstrating the potential for molecular sensing through tautomerism controlled by conformational states. This is significant for developing new sensing mechanisms that can detect specific molecular interactions or environmental changes (Kwiatkowski et al., 2019).

Catalysis and Synthesis

Research on the synthesis of pyrimidinones and related derivatives, including those incorporating urea functionalities, highlights the role of specific catalysts and conditions in achieving high yields and demonstrating the versatility of these compounds in organic synthesis. This encompasses the synthesis of various bioactive molecules and potential pharmaceuticals (Bonacorso et al., 2003; Ni Shu-jing, 2004).

Molecular Structure Analysis

Studies have also been conducted on the crystal structure of compounds related to the query chemical, revealing insights into their molecular geometry and the interactions that dictate their structural stability. This information is crucial for understanding the reactivity and potential applications of these compounds in more complex chemical systems (Ming & South, 2004).

Enzyme Inhibition and Anticancer Activity

Research on urea derivatives has shown their potential in inhibiting certain enzymes and demonstrating anticancer activity, indicating the broad application of these compounds in medicinal chemistry and drug development (Mustafa et al., 2014).

Environmental Degradation Studies

Finally, studies on the degradation of sulfonylurea herbicides in soil point towards the environmental impact and fate of chemically similar compounds, emphasizing the importance of understanding their degradation pathways and potential ecological effects (Dinelli et al., 1998).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-11-14(21-17(20-13)23-9-5-6-10-23)12-19-18(24)22-15-7-3-4-8-16(15)25-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H2,19,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRERRNDWTWXKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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